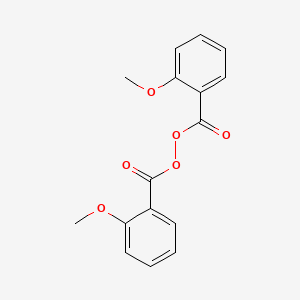![molecular formula C10H13BrO2 B15331220 1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15331220.png)
1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated benzene derivative, where the bromine atom is attached to the benzene ring, and a 2-(methoxymethoxy)ethyl group is attached at the meta position relative to the bromine. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene typically involves the bromination of a suitable benzene derivative followed by the introduction of the 2-(methoxymethoxy)ethyl group. One common method is the bromination of 3-[2-(methoxymethoxy)ethyl]benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxymethoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-[2-(methoxymethoxy)ethyl]aniline, 3-[2-(methoxymethoxy)ethyl]thiophenol, or 3-[2-(methoxymethoxy)ethyl]phenol can be formed.
Oxidation: Products like 3-[2-(methoxymethoxy)ethyl]benzaldehyde or 3-[2-(methoxymethoxy)ethyl]benzoic acid.
Reduction: Products like 3-[2-(methoxymethoxy)ethyl]benzene or 3-[2-(hydroxymethoxy)ethyl]benzene.
Applications De Recherche Scientifique
1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways involving brominated compounds.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: As an intermediate in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene depends on the specific application and the target molecule. In general, the bromine atom can participate in electrophilic aromatic substitution reactions, while the 2-(methoxymethoxy)ethyl group can undergo various transformations, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the specific context of its use, such as enzyme inhibition, receptor binding, or chemical modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-(methoxymethoxy)ethane
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-3-methoxybenzene
Uniqueness
1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene is unique due to the presence of both a bromine atom and a 2-(methoxymethoxy)ethyl group on the benzene ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the 2-(methoxymethoxy)ethyl group can influence the compound’s solubility, boiling point, and reactivity in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-bromo-3-[2-(methoxymethoxy)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-8-13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWITKIUKPERIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
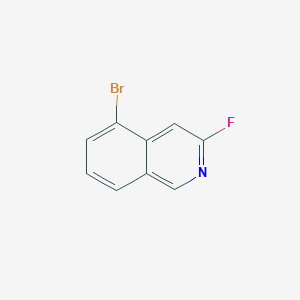

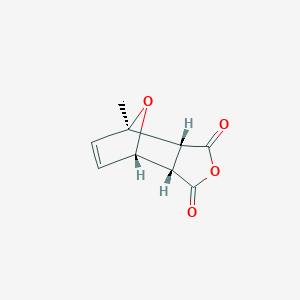
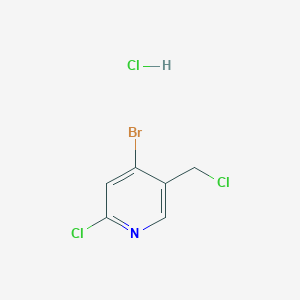
![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15331167.png)
![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15331181.png)


![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15331200.png)
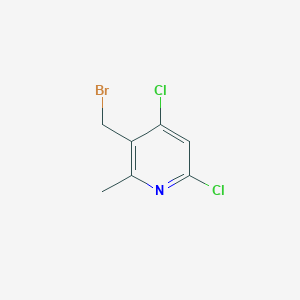
![5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B15331211.png)
